N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Descripción

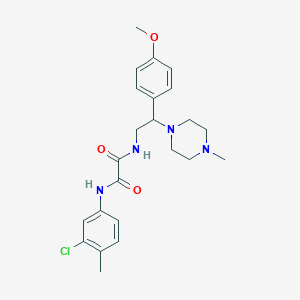

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative featuring a 3-chloro-4-methylphenyl group at the N1 position and a complex ethyl substituent at N2. The ethyl group is substituted with a 4-methoxyphenyl ring and a 4-methylpiperazinyl moiety.

Propiedades

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O3/c1-16-4-7-18(14-20(16)24)26-23(30)22(29)25-15-21(28-12-10-27(2)11-13-28)17-5-8-19(31-3)9-6-17/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWFESRPYJMWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 411.93 g/mol |

| IUPAC Name | N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator, which could lead to significant therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. A study demonstrated that it effectively reduced the viability of human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent cytotoxic effects. The mechanism involves induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Activity

Emerging studies suggest that N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide may possess neuroprotective properties . It has been observed to protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies.

Study 1: Antitumor Activity Assessment

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues, indicating a favorable therapeutic index.

Study 2: Inflammation Model

In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain responses, supporting its potential as an anti-inflammatory agent. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the evidence, focusing on substituent variations, molecular properties, and inferred biological implications.

Compound A: N1-(3-chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 898432-26-3)

- Molecular Formula : C22H26ClFN4O2

- Molecular Weight : 432.9 g/mol

- Key Substituents :

- N1: 3-chloro-4-methylphenyl

- N2: Ethyl group with 4-fluorophenyl and 4-methylpiperazinyl

- Structural Differences : The 4-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl in Compound A.

Compound B: N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide (CAS 903255-42-5)

- Molecular Formula : C24H32N4O3

- Molecular Weight : 424.5 g/mol

- Key Substituents :

- N1: Ethyl group with 4-methoxyphenyl and 4-methylpiperazinyl

- N2: 1-Phenylethyl

- Structural Differences : The N2 substituent in the target compound (3-chloro-4-methylphenyl) is replaced with a phenylethyl group in Compound B.

- Implications :

Compound C: N1-(3-chloro-4-methylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide (CAS 953136-15-7)

- Molecular Formula : C16H22ClN3O2

- Molecular Weight : 323.82 g/mol

- Key Substituents :

- N1: 3-chloro-4-methylphenyl

- N2: (1-Methylpiperidin-4-yl)methyl

- Structural Differences : The ethyl-piperazinyl-methoxyphenyl moiety in the target compound is replaced with a piperidine-methyl group.

- Implications: Piperidine (one nitrogen) vs.

Table 1: Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Effects on Electronic Properties: Methoxy (electron-donating) vs.

Steric and Hydrophobic Considerations :

- Bulky groups (e.g., phenylethyl in Compound B) may enhance hydrophobic interactions but reduce accessibility to constrained binding sites .

Piperazine vs. Piperidine :

- Piperazine’s additional nitrogen enhances hydrogen-bonding and solubility compared to piperidine, which may improve pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.